Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of EFPC can be determined using various spectroscopic techniques and X-ray diffraction (XRD) analysis . Density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional can be used to optimize the molecular crystal structures . Molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses can be performed using computational methods .Physical and Chemical Properties Analysis
The physical and chemical properties of EFPC can be determined using various techniques. For instance, its density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be calculated .Scientific Research Applications
Synthesis and Chemical Reactivity
- Heinisch (1973) reported the preparation of Pyridazine-4-carboxylic acid via catalytic hydrogenation, followed by Claisen condensation to yield ethyl 3-oxo-3-(4′-pyridazinyl)-propionate, a precursor for various condensation reactions. This foundational work contributes to understanding the chemical reactivity and synthesis pathways of pyridazine derivatives (Heinisch, 1973).
Development of Antibacterial Agents
- Miyamoto and Matsumoto (1990) elaborated on synthesizing 1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acids to study their antibacterial activities. Although the activities were inferior to existing antibiotics like enoxacin and tosufloxacin, this research highlights the potential for developing new antibacterial agents from pyridazine derivatives (Miyamoto & Matsumoto, 1990).
Herbicidal Applications
- A study by Xu et al. (2008) synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, demonstrating significant herbicidal activities. This research points to the utility of pyridazine derivatives in agricultural applications, particularly as herbicides with potential commercial value (Xu et al., 2008).
Exploring Supramolecular Chemistry
- Research by Suresh et al. (2007) on ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and related compounds delves into their crystal structures, stabilized by various intermolecular interactions. These studies contribute to the broader understanding of supramolecular chemistry and the potential for creating advanced materials based on pyridazine derivatives (Suresh et al., 2007).
Future Directions
The future directions for the study of EFPC and related compounds could involve further exploration of their biological activities and pharmacological properties. Given the wide variety of imidazo[1,2-b]pyridazine derivatives, there is potential for accurately designing and successfully synthesizing novel compounds .
Properties
IUPAC Name |
ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-2-18-13(17)10-7-12(16-15-8-10)9-4-3-5-11(14)6-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHASWQXRTNUZKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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